B1193557 PT-112

PT-112

Cat. No.: B1193557
Attention: For research use only. Not for human or veterinary use.
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Description

PT-112 (Imifoplatin) is a novel pyrophosphate-platinum conjugate and a member of the phosphaplatins family, developed as an immunogenic cell death (ICD) inducer . Its unique mechanism involves inducing mitochondrial stress, leading to a massive accumulation of mitochondrial reactive oxygen species (mtROS) and an integrated cellular stress response that culminates in immunogenic cell death . This process is particularly effective in glycolytic tumor cells with mitochondrial DNA mutations or dysfunction, which show increased sensitivity to this compound . Preclinical studies validate that this compound's ICD effects stimulate dendritic cells to recruit and activate T-cells within the tumor microenvironment, creating a potent anti-cancer immune response . Furthermore, the pyrophosphate moiety of this compound confers osteotropism (affinity for bone), providing a rationale for its use in research on cancers that metastasize to bone, such as prostate cancer, lung cancer, and multiple myeloma . This compound has shown antitumor activity in experimental models and is the subject of ongoing clinical development . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PT-112;  PT 112;  PT112; 

Origin of Product

United States

Synthetic Methodologies and Chemical Design Principles of Pt 112

Approaches to PT-112 Chemical Synthesis

While the precise, proprietary synthesis of this compound is not publicly detailed, the general synthetic routes for creating platinum(II) pyrophosphato complexes, the class to which this compound belongs, have been described in the scientific literature. These methods typically involve the reaction of a platinum precursor with a pyrophosphate source and a stabilizing ligand.

The synthesis of related platinum(II) and platinum(IV) pyrophosphato complexes often starts with a potassium tetrachloroplatinate(II) (K2PtCl4) salt. The reaction strategy is designed to first coordinate a poly-heteroaromatic ligand to the platinum(II) center, followed by the coordination of an ancillary ligand, such as a resolved diaminocyclohexane (DACH) nih.govnih.gov. For instance, the synthesis of platinum(II) complexes with 1-methylnitropyrazole derivatives involves the reaction of the pyrazole derivative with K2PtCl4 mdpi.com.

A general approach for synthesizing complexes like this compound, which contains a (1R,2R)-(-)-1,2-Diaminocyclohexane ligand, would involve the following conceptual steps:

Preparation of the Platinum Precursor : A suitable platinum(II) starting material, often K2PtCl4, is dissolved in an appropriate solvent system.

Ligand Exchange with Pyrophosphate : The platinum precursor is reacted with a pyrophosphate salt, such as sodium pyrophosphate, leading to the displacement of chloride ligands and the formation of a platinum-pyrophosphate complex.

Coordination of the Diamine Ligand : The (1R,2R)-(-)-1,2-Diaminocyclohexane is then introduced to the reaction mixture, where it coordinates to the platinum center, displacing remaining labile ligands to form the final stable complex.

The reaction conditions, including solvent, temperature, and stoichiometry, are critical for achieving a good yield and high purity of the final product. The chirality of the diaminocyclohexane ligand is retained throughout the synthesis, which is a crucial aspect of the compound's biological activity nih.gov.

Investigation of the Pyrophosphate Moiety's Contribution to Biological Action

The pyrophosphate moiety is a cornerstone of this compound's unique biological profile, contributing significantly to its mechanism of action and biodistribution. Unlike cisplatin (B142131), which primarily exerts its cytotoxic effects by forming adducts with nuclear DNA, this compound and other phosphaplatins exhibit minimal DNA binding nih.govnih.gov.

The pyrophosphate ligand is believed to play a crucial role in the compound's distinct osteotropism, or affinity for bone tissue nih.gov. This property is advantageous for treating cancers that have metastasized to the bone promontorytx.com. The chemical similarity of the pyrophosphate group to bisphosphonates, which are known to bind to bone mineral surfaces, likely underlies this targeted biodistribution nih.gov.

Furthermore, the pyrophosphate moiety is integral to the compound's novel mechanism of inducing cell death. Studies on phosphaplatins have shown that these compounds can induce apoptosis through pathways that are distinct from those activated by DNA-damaging agents. For example, they have been shown to upregulate death receptors like FAS on the cell surface, leading to the activation of the extrinsic apoptotic pathway researchgate.netnih.gov. This mechanism is less reliant on the p53 tumor suppressor pathway, which is often mutated in cancer cells and contributes to cisplatin resistance. The pyrophosphate ligand's strength also contributes to the stability of the parent this compound molecule in circulation nih.gov.

Structure-Activity Relationship Studies in Preclinical Compound Development

The preclinical development of this compound and related phosphaplatins has been guided by extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential. These studies explore how modifications to the different components of the molecule—the platinum center, the pyrophosphate ligand, and the diaminocyclohexane (DACH) ligand—affect its cytotoxicity, mechanism of action, and pharmacokinetic properties.

The Diaminocyclohexane (DACH) Ligand: The DACH ligand is a well-established component of several platinum-based anticancer drugs, including oxaliplatin (B1677828). In the context of this compound, the specific stereoisomer of DACH is critical for its biological activity. SAR studies on related compounds have demonstrated that the chirality of the DACH ligand significantly influences the cytotoxicity of the complex nih.govnih.gov. The (1R,2R) configuration of the DACH ligand in this compound is a key design feature.

The Pyrophosphate Ligand: Variations in the phosphate-containing ligand have been explored to modulate the compound's properties. The pyrophosphate in this compound provides a balance of stability and reactivity. SAR studies on related platinum-phosphato complexes have shown that the nature of the phosphate ligand can influence the compound's solubility, stability, and cellular uptake nih.gov.

The following table summarizes some of the key findings from SAR studies on phosphaplatins and related compounds:

Molecular ComponentModificationImpact on ActivityReference
Diaminocyclohexane (DACH) Ligand Stereochemistry (e.g., cis- vs. trans-isomers)Significantly affects cytotoxicity and mechanism of action. researchgate.netnih.gov
N-alkylationCan modulate antitumor activity based on the shape of the alkyl group. researchgate.net
Pyrophosphate Ligand Replacement with other phosphate-containing groupsInfluences stability, solubility, and cellular accumulation. nih.gov
Platinum Center Oxidation state (Pt(II) vs. Pt(IV))Pt(IV) complexes can act as prodrugs, being reduced to active Pt(II) species in the cell. researchgate.netnih.gov

These SAR studies have been instrumental in the rational design of this compound, leading to a compound with a novel mechanism of action, a distinct biodistribution profile, and promising preclinical and clinical activity.

Elucidation of Molecular and Cellular Mechanisms of Pt 112 Action

Core Mechanism: Inhibition of Ribosome Biogenesis

The primary mechanism of action of PT-112 is the inhibition of ribosome biogenesis (RiBi). promontorytx.compromontorytx.compromontorytx.comhealthandpharma.net This process is fundamental for cell growth and proliferation, as it is responsible for producing ribosomes, the cellular machinery for protein synthesis. anr.fr Cancer cells, with their high proliferation rates, are particularly dependent on robust ribosome production, making RiBi an attractive target for anti-cancer therapies. healthandpharma.net

Research has shown that this compound rapidly induces nucleolar stress, a hallmark of RiBi inhibition. promontorytx.com This is characterized by the translocation of nucleolar proteins, indicating a disruption in the normal functioning of the nucleolus, the primary site of ribosome production. promontorytx.comresearchgate.net This inhibitory effect on RiBi is a key upstream event that triggers a cascade of downstream cellular stresses. promontorytx.compromontorytx.com

The inhibition of ribosome biogenesis by this compound directly impacts the intricate process of ribosomal RNA (rRNA) processing and assembly. promontorytx.com Ribosome production involves the transcription of precursor rRNAs, which then undergo a series of modifications and cleavages to form mature rRNAs. wikipedia.org These mature rRNAs are then assembled with ribosomal proteins to form the functional ribosomal subunits. anr.frwikipedia.org

Studies have demonstrated that treatment with this compound leads to a statistically significant repression of pathways related to rRNA processing across various cancer cell lines, including prostate, renal, and lung cancer. promontorytx.com This is evidenced by the reduced expression of numerous ribosomal genes, which is consistent with the inhibition of RiBi. promontorytx.com The disruption of rRNA processing and the subsequent failure to assemble functional ribosomes is a critical step in the anti-cancer activity of this compound.

The disruption of ribosome biogenesis has profound consequences for cellular proteostasis, which is the maintenance of a balanced and functional proteome. unl.pt With a diminished capacity to synthesize new proteins, the cell's ability to manage protein folding, trafficking, and degradation is severely compromised. frontiersin.orgmdpi.com This imbalance can lead to the accumulation of misfolded or unfolded proteins, a condition known as proteotoxic stress.

The inhibition of protein synthesis by this compound contributes to this proteotoxic stress, further exacerbating the cellular crisis initiated by RiBi inhibition. This disruption of proteostasis is a key contributor to the subsequent activation of cellular stress response pathways.

Induction of Cellular Stress Responses

The initial insult of ribosome biogenesis inhibition by this compound triggers a cascade of cellular stress responses as the cell attempts to cope with the disruption of fundamental processes. These stress responses are not isolated events but are interconnected and contribute synergistically to the ultimate demise of the cancer cell.

A major consequence of this compound's action is the induction of endoplasmic reticulum (ER) stress. promontorytx.comprnewswire.comresearcher.life The ER is a critical organelle for protein folding and modification. frontiersin.org The accumulation of unfolded or misfolded proteins, a direct result of disrupted proteostasis, triggers the Unfolded Protein Response (UPR). frontiersin.orgmdpi.com

The various cellular stresses induced by this compound, including ER stress, converge on the Integrated Stress Response (ISR). promontorytx.comhealthandpharma.net The ISR is a signaling network that cells activate in response to a wide range of stress conditions. nih.gov A central event in the ISR is the phosphorylation of eIF2α, which, as mentioned, is also a key component of the ER stress response. promontorytx.comprnewswire.com

The engagement of the ISR by this compound is a crucial step in its mechanism of action. promontorytx.comprnewswire.com The initiation of autophagy, a cellular process for degrading and recycling cellular components, is associated with the ISR and is observed in cells treated with this compound. nih.govprnewswire.comnih.govmdpi.comresearchgate.net This process, while typically a survival mechanism, appears to be unresolved in the context of this compound treatment and contributes to the cell death process. nih.gov

In addition to ER stress, this compound also causes significant dysregulation of mitochondrial homeostasis. promontorytx.comresearchgate.netnih.gov Mitochondria are vital for cellular energy production and are also key regulators of cell death pathways. mdpi.com

Studies have shown that this compound induces several mitochondrial stress features, including:

Increased mitochondrial mass and reactive oxygen species (ROS) generation . nih.govpromontorytx.comprnewswire.commdpi.comnih.gov

Changes in mitochondrial membrane polarization and integrity . promontorytx.comprnewswire.comnih.gov

Release of mitochondrial DNA into the cytosol , which acts as a potent immunogenic signal. promontorytx.comprnewswire.com

Morphological changes in mitochondria . nih.gov

Summary of this compound's Molecular and Cellular Mechanisms

MechanismKey EventsCellular Consequence
Inhibition of Ribosome Biogenesis Nucleolar stress, repression of rRNA processing genes. promontorytx.comDecreased protein synthesis capacity.
Induction of ER Stress Phosphorylation of eIF2α, activation of the Unfolded Protein Response (UPR). promontorytx.comprnewswire.combmj.comAccumulation of unfolded proteins, cellular stress.
Engagement of the ISR Phosphorylation of eIF2α, initiation of autophagy. nih.govpromontorytx.comprnewswire.comprnewswire.comCoordinated response to multiple stressors.
Dysregulation of Mitochondrial Homeostasis Increased ROS, altered membrane potential, release of mtDNA. promontorytx.comprnewswire.comnih.govMitochondrial dysfunction, pro-death signaling.

Dysregulation of Mitochondrial Homeostasis

Generation of Mitochondrial Reactive Oxygen Species (mtROS)

A key event in this compound-induced cell death is the substantial generation of mitochondrial reactive oxygen species (mtROS). researchgate.netmdpi.com Studies have shown that exposure of cancer cells to this compound leads to a massive accumulation of mtROS. researchgate.netmdpi.com This effect appears to be selective for cancer cells, particularly those with existing mitochondrial dysfunction and a reliance on glycolysis for survival. researchgate.netmdpi.com For instance, in murine L929 tumor cells with mitochondrial DNA (mtDNA) mutations, this compound treatment resulted in a significant increase in mtROS, an effect not observed to the same extent in cells with intact oxidative phosphorylation (OXPHOS) pathways. researchgate.netmdpi.com This suggests that this compound's mechanism of action is closely linked to the metabolic state of the cancer cell. nih.gov

Further research in human prostate cancer cell lines has corroborated these findings, demonstrating that this compound induces stress features in mitochondria, including the generation of ROS. nih.gov This production of ROS is considered a critical component of the mitochondrial stress response elicited by this compound. nih.gov The generation of mtROS is also implicated as a precursor to the downstream events of immunogenic cell death. bmj.com

Cell Line TypeThis compound Effect on mtROSReference
Murine L929 (with mtDNA mutations)Massive accumulation researchgate.netmdpi.com
Murine L929 (intact OXPHOS)Minimal change researchgate.netmdpi.com
Human Prostate Cancer CellsIncreased generation nih.gov
Alterations in Mitochondrial Membrane Potential Dynamics

Concurrent with the surge in mtROS, this compound induces significant alterations in the mitochondrial membrane potential (ΔΨm). nih.gov In sensitive cancer cells, particularly those with mitochondrial defects, this compound treatment leads to changes in mitochondrial polarization. researchgate.netmdpi.com Studies using DiOC6(3) staining have revealed that while cells with normal mitochondrial function show no significant change in ΔΨm upon this compound treatment, glycolytic cells that are sensitive to the compound exhibit a notable loss of mitochondrial membrane potential. nih.gov

In human prostate cancer cell lines, this compound has been shown to compromise mitochondrial membrane integrity. nih.gov This is a key feature of the mitochondrial stress induced by the compound. nih.gov Confocal fluorescence microscopy has visualized these changes, showing a clear disruption of the mitochondrial membrane potential in treated cells. researchgate.net This disruption is an early indicator of mitochondrial apoptosis and is a critical step in the cell death pathway initiated by this compound. bmj.com

Release of Mitochondrial DNA (mtDNA) into the Cytosol

A compelling aspect of this compound's mechanism is its ability to induce the release of mitochondrial DNA (mtDNA) into the cytosol. bmj.combmj.com This phenomenon, sometimes referred to as "viral mimicry," is a potent trigger of the innate immune system. promontorytx.com The release of mtDNA has been observed in various cancer cell lines following treatment with this compound. nih.govtandfonline.comnih.gov

This cytosolic accumulation of mtDNA is a direct consequence of the mitochondrial dysfunction caused by this compound. bmj.combmj.com Studies have shown that this release is abrogated in cells depleted of mtDNA (rho0 cells), confirming the mitochondrial origin of the cytosolic DNA. bmj.combmj.com The presence of mtDNA in the cytosol can activate the cGAS/STING pathway, a critical component of the innate immune response that can lead to the production of type I interferons and further enhance the anti-tumor immune response. nih.govembopress.org

Analysis of Mitochondrial Outer Membrane Permeabilization (MOMP) Involvement

The process of mitochondrial outer membrane permeabilization (MOMP) plays a role in the cytotoxic effects of this compound, although its involvement appears to be partial. tandfonline.comresearchgate.netnih.gov MOMP is a critical step in the intrinsic apoptotic pathway, regulated by the BCL-2 family of proteins, including BAX and BAK. embopress.org

Research has shown that the cytotoxic effects and the release of certain damage-associated molecular patterns (DAMPs), such as HMGB1, caused by this compound are influenced by the competence of the MOMP machinery. tandfonline.comnih.govnih.gov Specifically, the ability of this compound to induce acute cytotoxicity is impacted by the presence or absence of key MOMP effectors. tandfonline.comnih.govnih.gov However, this compound retains its ability to induce other crucial aspects of immunogenic cell death, such as the surface exposure of calreticulin (B1178941) and the secretion of type I interferons, even in cells with defective MOMP. tandfonline.comnih.govnih.gov This suggests that while MOMP contributes to some aspects of this compound's activity, the compound can still exert significant anti-cancer effects through MOMP-independent pathways. tandfonline.comnih.govnih.gov This makes this compound potentially effective against a broader range of tumors, including those that may have developed resistance to apoptosis through defects in the MOMP pathway. tandfonline.comnih.gov

Mechanisms Driving Regulated Cell Death

This compound is a potent inducer of a specific form of regulated cell death known as immunogenic cell death (ICD). nih.govtandfonline.com This process is characterized by the emission of a specific set of molecules, known as damage-associated molecular patterns (DAMPs), which alert the immune system to the presence of dying cancer cells. nih.govtandfonline.comoncotarget.com

Pathways of Immunogenic Cell Death (ICD) Induction

The induction of ICD by this compound is a multi-faceted process that involves the release of various immunostimulatory signals. nih.govtandfonline.com This form of cell death is crucial for transforming an immunologically "cold" tumor environment into one that is receptive to an anti-tumor immune response. nih.govtandfonline.com The cytotoxic response to this compound is consistently associated with the emission of danger signals that are hallmarks of ICD. nih.govtandfonline.com

Emitter Identification: Calreticulin (CALR) Surface Exposure

A primary hallmark of ICD induced by this compound is the surface exposure of calreticulin (CALR). nih.govtandfonline.comoncotarget.com Under normal conditions, CALR resides within the endoplasmic reticulum. However, upon exposure to certain cellular stressors, including this compound, it translocates to the surface of the dying cell. nih.govtandfonline.com This surface-exposed CALR acts as an "eat-me" signal, facilitating the engulfment of the dying cancer cells by dendritic cells, which are key antigen-presenting cells. oncotarget.com

Studies have consistently demonstrated that this compound treatment leads to the exposure of CALR on the surface of various cancer cell lines. researchgate.netmdpi.comnih.govtandfonline.com This has been observed in both murine and human cancer cells, including prostate cancer. mdpi.comnih.gov The level of CALR exposure has been shown to increase with the duration of this compound treatment, indicating a time-dependent induction of this key immunogenic signal. mdpi.com The consistent observation of CALR surface exposure is a strong indicator of the high immunogenic potential of this compound-induced cell death. mdpi.com

Cell Line TypeThis compound Effect on CALRReference
Murine L929dtInduced surface exposure mdpi.com
Human Prostate Cancer CellsInduced surface exposure nih.gov
Mouse Mammary Carcinoma (TS/A)Preceded cytotoxic effects tandfonline.comnih.govnih.gov
Secretion of Adenosine (B11128) Triphosphate (ATP)

The cytotoxic effects of this compound are linked to the emission of damage-associated molecular patterns (DAMPs), which are crucial for initiating anticancer immunity. nih.gov One of the key DAMPs released in response to this compound is adenosine triphosphate (ATP). nih.govpatsnap.combmj.com The secretion of ATP into the extracellular space acts as a critical "find-me" signal for immune cells. rsc.org This process is a hallmark of immunogenic cell death (ICD), a form of apoptosis that stimulates an adaptive immune response against tumor cells. patsnap.combioworld.com

The release of ATP is essential for an effective ICD process and subsequent immune response activation. rsc.org This is because extracellular ATP helps recruit and mature immune cells, such as dendritic cells, to the tumor site, enabling efficient antigen capture and presentation. rsc.org While ATP secretion is a necessary component for inducing a robust anticancer immune response, it is not sufficient on its own, as it can also occur during non-immunogenic forms of cell death. rsc.org The cytotoxic response to this compound is consistently associated with ATP secretion, distinguishing it as a potent inducer of ICD. patsnap.comresearchgate.net

Release of High-Mobility Group Box 1 (HMGB1)

Another critical DAMP released from cancer cells undergoing this compound-induced immunogenic cell death is the High-Mobility Group Box 1 (HMGB1) protein. nih.govpatsnap.com HMGB1 is a nuclear protein that, upon cellular stress or damage, translocates to the cytoplasm and is subsequently released into the extracellular environment. mdpi.comump.edu.pl This release can occur passively from necrotic cells or actively from immune cells and damaged cells. nih.gov

Extracellular HMGB1 functions as a potent alarmin, a danger signal that alerts the innate immune system to tissue damage. nih.gov It orchestrates an inflammatory response by stimulating cell migration and activating various innate immune cells. nih.gov In the context of cancer therapy, HMGB1 released from dying tumor cells can interact with receptors like Toll-like receptor 4 (TLR4) on dendritic cells, leading to their maturation and the subsequent priming of tumor-specific T cells. oncotarget.com Research shows that this compound is more potent than the conventional chemotherapy agent oxaliplatin (B1677828) in inducing the release of HMGB1, highlighting its strong immunogenic potential. patsnap.com This release, alongside other DAMPs, underpins the initiation of a durable anticancer immune response. patsnap.com

Differential Engagement with Classical Apoptotic Cascades (e.g., Caspase Activation)

This compound induces cell death through a mechanism that diverges from the classical apoptotic pathway. nih.govresearchgate.net While this compound treatment does lead to the time-dependent activation of caspase-3, a key executioner in apoptosis, this activation appears to not be the primary driver of cell death. nih.gov This is evidenced by studies where the general pan-caspase inhibitor Z-VAD-fmk failed to prevent cell death induced by this compound. nih.govresearchgate.net In fact, in some instances, the presence of the caspase inhibitor increased the sensitivity of cells to this compound. nih.gov

Modulation of Autophagic Processes by this compound

This compound has been shown to initiate autophagy in cancer cells. nih.govresearchgate.net Autophagy is a cellular process involving the degradation of damaged or unnecessary components, and it can have a dual role in cancer, either promoting survival or contributing to cell death. mdpi.com In response to this compound, autophagy initiation has been observed across various cancer cell lines. researchgate.netresearchgate.net This process is often associated with an integrated stress response within the cancer cells, which can precede the induction of immunogenic cell death (ICD). researchgate.net

Studies have shown that while this compound initiates autophagy, the process may not be complete. researchgate.net The modulation of autophagy by this compound is linked to the organelle stress it induces, particularly mitochondrial stress. researchgate.netnih.gov In some contexts, inhibiting autophagy could potentially enhance the therapeutic effects of agents that, like this compound, cause mitochondrial damage and the release of mitochondrial DNA. nih.gov The interplay between this compound-induced autophagy and the resulting cell fate is complex and can be influenced by the specific cancer type and its genetic background. mdpi.com

Specific Intracellular Signaling Pathway Perturbations

Inhibition of gp130 and JAK/STAT Signaling

A key aspect of this compound's mechanism of action is its ability to significantly inhibit the glycoprotein (B1211001) 130 (gp130) and the associated Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. patsnap.com The gp130 receptor is a common signal transducer for the interleukin-6 (IL-6) family of cytokines and typically activates the JAK/STAT pathway, most notably STAT3. nih.govfrontiersin.org This pathway is crucial for numerous biological processes, and its constitutive activation is a hallmark of many cancers, driving proliferation, suppressing apoptosis, and promoting metastasis. frontiersin.org

Signal transduction through gp130 involves the recruitment and activation of JAKs, which then phosphorylate STAT3. frontiersin.orgmdpi.com Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cancer progression. mdpi.com Unlike the conventional platinum agent oxaliplatin, this compound demonstrates significant inhibition of gp130 and JAK/STAT signaling. patsnap.com This inhibition disrupts a critical pro-survival and pro-inflammatory signaling axis within cancer cells. The negative regulation of this pathway is tightly controlled by mechanisms such as suppressors of cytokine signaling (SOCS) proteins, which can block the pathway by interacting with JAKs or the gp130 receptor. frontiersin.orgjst.go.jp

Attenuation of TNF-Mediated NF-κB Signaling

This compound has been shown to reduce Tumor Necrosis Factor (TNF)-mediated Nuclear Factor-kappa B (NF-κB) signaling more effectively than oxaliplatin. patsnap.com The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. frontiersin.orgnih.gov In its resting state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. frontiersin.org Stimuli such as the pro-inflammatory cytokine TNF-α can trigger the canonical NF-κB pathway. frontiersin.org This leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB dimers to enter the nucleus and activate gene transcription. frontiersin.orgnih.gov Research indicates that this compound's ability to inhibit this pathway contributes to its anti-cancer effects, distinguishing it from other platinum-based drugs. patsnap.com

Effects on Cell Cycle Regulatory Factors and Cell Survival Proteins

This compound demonstrates a notable impact on the expression of proteins that regulate the cell cycle and promote cell survival. patsnap.com The cell cycle is a highly controlled process involving distinct phases (G1, S, G2, and M) governed by cyclins and cyclin-dependent kinases (CDKs). techscience.com Checkpoint factors ensure the integrity of each phase before proceeding to the next. techscience.com

Studies have revealed that this compound can induce G1/S cell cycle arrest, a mechanism mediated by p16. researchgate.netresearchgate.net Furthermore, compared to oxaliplatin, this compound causes a more significant reduction in the expression of various cell-cycle factors. patsnap.com This modulation of apoptotic and cell cycle pathways is a key feature of its mechanism. nih.gov The compound also influences cell survival by inducing a form of cell death that does not follow the classical apoptotic pathway. mdpi.comresearchgate.net For instance, the general caspase inhibitor Z-VAD-fmk does not block cell death induced by this compound. mdpi.comresearchgate.net

Influence on Tumor Suppressor Protein Expression (e.g., p53, p16)

This compound has a distinct influence on the expression of crucial tumor suppressor proteins, particularly p53 and p16. patsnap.com These proteins act as negative regulators of the cell cycle and are often inactivated in cancer. oncology-central.comkarger.com The p53 protein, in particular, plays a central role in inducing apoptosis or cell cycle arrest in response to cellular stress like DNA damage. karger.commdpi.com

Research on HCT-116 colon cancer cells has shown that this compound increases the expression of both p53 and p16. patsnap.com The efficacy of this compound appears to be more dependent on the presence of functional p53 compared to oxaliplatin, as demonstrated in experiments using p53-null cells. patsnap.com This increased expression of tumor suppressors contributes to the potent anti-cancer activity of this compound. patsnap.comoncology-central.com

Comparative Mechanistic Analyses with Existing Platinum Compounds (e.g., Oxaliplatin)

Distinct Modalities of DNA Interaction and Damage Induction

A primary distinguishing feature of this compound compared to conventional platinum drugs like oxaliplatin and cisplatin (B142131) is its minimal interaction with nuclear DNA. nih.govmdpi.comgoogle.com Traditional platinum agents exert their cytotoxic effects primarily by forming covalent adducts with DNA, leading to DNA damage and triggering apoptosis. mdpi.comsemanticscholar.org In contrast, studies have shown that exposure of cancer cells to this compound results in significantly less platinum accumulation in both whole-cell extracts and, crucially, in DNA. google.com

This reduced reliance on direct DNA damage suggests that this compound overcomes resistance mechanisms based on DNA repair pathways. mdpi.comsemanticscholar.org Instead of targeting nuclear DNA, this compound's mechanism involves inducing mitochondrial stress, inhibiting ribosomal biogenesis, and causing organelle stress, which collectively lead to immunogenic cell death (ICD). mdpi.comfirstwordpharma.comprnewswire.compromontorytx.com

Divergent Impacts on Intracellular Protein Expression Profiles

The intracellular protein expression profiles following treatment with this compound differ significantly from those observed with oxaliplatin. patsnap.comnih.gov While both drugs can induce apoptosis, the underlying molecular changes are distinct. patsnap.com

This compound leads to a more pronounced increase in the expression of tumor suppressor proteins p53 and p16. patsnap.com It also has a greater inhibitory effect on key signaling pathways, including JAK/STAT and TNF-mediated NF-κB signaling. patsnap.com Furthermore, this compound is a more potent inducer of ICD markers, such as the release of high-mobility group box 1 (HMGB1) and the surface exposure of calreticulin. patsnap.comgoogle.com

In contrast, oxaliplatin and cisplatin tend to cause a more robust upregulation of the p53/p21 pathway, leading to S and G2/M cell cycle arrests. nih.gov Oxaliplatin, more so than cisplatin, has been shown to downregulate proteins involved in homologous recombination repair, such as Rad51 and BRCA1, thereby inducing a "BRCAness" state. nih.gov These divergent impacts on protein expression profiles highlight the unique mechanism of action of this compound and provide a rationale for its development as a novel anti-cancer agent. patsnap.comnih.gov

Table 1: Comparative Effects of this compound and Oxaliplatin on Cellular Mechanisms

Feature This compound Oxaliplatin
TNF-Mediated NF-κB Signaling More significant reduction patsnap.com Less reduction compared to this compound patsnap.com
Cell Cycle Arrest G1/S arrest mediated by p16 researchgate.netresearchgate.net Induces S and G2/M arrest nih.gov
p53 Expression Increased expression; efficacy is p53-dependent patsnap.com Upregulates p53/p21 pathway nih.gov
p16 Expression Increased expression patsnap.com Not reported as a primary mechanism
DNA Interaction Minimal binding to nuclear DNA nih.govmdpi.comgoogle.com Forms covalent adducts with DNA mdpi.comsemanticscholar.org
Immunogenic Cell Death (ICD) Potent inducer of ICD markers (HMGB1, Calreticulin) patsnap.comgoogle.com Induces ICD, but to a lesser extent than this compound google.com

| JAK/STAT Signaling | Significant inhibition patsnap.com | No significant inhibition reported patsnap.com |

Table 2: List of Compounds

Compound Name
5-fluorouracil (5-FU)
Avelumab
BRCA1
Calreticulin
Carboplatin
Cisplatin
High-mobility group box 1 (HMGB1)
Olaparib
Oxaliplatin
p16
p21
p53
This compound
Rad51

Preclinical Efficacy and Immunomodulatory Profiles of Pt 112

Immunological Modulations in Preclinical Tumor Microenvironments

Augmentation of Anti-Tumor Immune Responses

PT-112's ability to induce ICD translates into a significant augmentation of anti-tumor immune responses, influencing various immune cell populations and cytokine profiles.

This compound plays a crucial role in enhancing T-lymphocyte activity within the tumor microenvironment. Its mechanism of action leads to the trafficking of activated T cells to tumor sites prnewswire.com. Preclinical and clinical observations indicate an increase in proliferative CD4+ T cells and activated, proliferative CD8+ T cells aacrjournals.org. This activation is accompanied by an increase in proinflammatory cytokines, specifically Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) aacrjournals.org. Analysis of tumor biopsies from patients treated with this compound has revealed an increased immune cell density alongside elevated expression of immune activation markers such as granzyme B and IFN-γ aacrjournals.org. Moreover, studies in metastatic castration-resistant prostate cancer (mCRPC) patients demonstrated marked T-cell clonal expansions, including novel clones not detected at baseline, resulting in a statistically significant median increase of 20% in the T-cell fraction across the patient population firstwordpharma.comaacrjournals.org. This robust T-cell infiltration, particularly of cytotoxic T lymphocytes (CTLs), is a key effect of this compound researchgate.netnih.gov.

Table 1: Impact of this compound on T-Lymphocyte Populations and Cytokines

Immune Cell/Cytokine ParameterObserved Effect with this compound TreatmentReference
Proliferative CD4+ T cellsIncreased aacrjournals.org
Activated/Proliferative CD8+ T cellsIncreased aacrjournals.org
IFN-γIncreased aacrjournals.org
TNF-αIncreased aacrjournals.org
Granzyme BIncreased expression in tumor biopsies aacrjournals.org
T-cell clonal expansionsMarked expansions (35% of mCRPC patients) firstwordpharma.comaacrjournals.org
T-cell fractionMedian increase of 20% aacrjournals.org
CTLs infiltrationEnhanced researchgate.netnih.gov

Natural Killer (NK) cells are vital components of the innate immune system, playing a critical role in anti-tumor and antiviral responses mdpi.comnih.gov. This compound has been shown to modulate NK cell activity positively, leading to an increase in activated and proliferative NK cells, including those expressing the activating receptor NKp46+ aacrjournals.org. The ability of this compound to induce ICD in cancer cells contributes directly to the activation of NK cells, as the release of DAMPs can prime NK cells for effector functions nih.govresearchgate.netresearchgate.netbioworld.comprnewswire.combmj.combmj.comfirstwordpharma.comresearchgate.netresearchgate.netnih.govnih.govx-mol.netresearchgate.netaacrjournals.orgnih.govunizar.esresearchgate.net. NK cell activity is tightly regulated by a balance of activating and inhibitory receptors, and this compound's immunogenic effects shift this balance toward an anti-tumor response mdpi.comnih.gov.

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that are indispensable for initiating and orchestrating antigen-specific adaptive immunity by priming T lymphocytes portlandpress.commdpi.comnih.gov. A core aspect of this compound's ICD-inducing property is the release of DAMPs, which directly bind to and activate dendritic cells prnewswire.comfirstwordpharma.comresearchgate.netnih.gov. This activation promotes the maturation of DCs, a crucial step for their function portlandpress.commdpi.comnih.gov.

Mature DCs process intracellular or exogenous antigens and present them in the context of major histocompatibility complex (MHC) class I molecules to activate CD8+ T cells, and MHC class II molecules to activate CD4+ T cells portlandpress.commdpi.comnih.gov. Importantly, mature DCs also excel at cross-presentation, a process where extracellular antigens are presented on MHC class I, leading to the activation of CD8+ cytotoxic T lymphocytes against cancer cells portlandpress.commdpi.com. By facilitating DC maturation and subsequent robust antigen presentation, this compound effectively bridges the innate and adaptive immune responses, setting the stage for an effective anti-tumor immune attack.

Impact on Immunosuppressive Cell Populations

Beyond augmenting effector immune responses, this compound also exerts a favorable impact on the immunosuppressive components of the tumor microenvironment. Preclinical studies indicate that this compound simultaneously recruits immune effector cells while actively depleting immunosuppressive cell populations within the tumor microenvironment nih.govresearchgate.netx-mol.net. Specifically, this compound has been shown to reduce the presence of immunosuppressive CD25+ FOXP3+ regulatory T-cells (Tregs) researchgate.netnih.gov. Furthermore, observations include decreases in immunosuppressive factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta 1 (TGF-β1) aacrjournals.org. These factors, along with other immunosuppressive cells like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), contribute to tumor immune evasion, and their reduction by this compound helps to re-establish an anti-tumor immune environment frontiersin.org.

Table 2: Impact of this compound on Immunosuppressive Factors and Cells

Immunosuppressive Factor/Cell TypeObserved Effect with this compound TreatmentReference
Regulatory T-cells (Tregs)Reduced (CD25+ FOXP3+) researchgate.netnih.gov
VEGFDecreased aacrjournals.org
TGF-β1Decreased aacrjournals.org
Overall immunosuppressive cellsDepleted in tumor microenvironment nih.govresearchgate.netx-mol.net

Synergistic Effects with Immune Checkpoint Blockers in Mouse Models

A significant preclinical finding for this compound is its demonstrated synergistic effect when combined with immune checkpoint blockers (ICBs) in mouse tumor models nih.govresearchgate.netresearchgate.netbmj.combmj.comresearchgate.netx-mol.netresearchgate.net. This synergy has been observed in various preclinical models, including mammary and colorectal carcinoma researchgate.net. The combination treatment with this compound and ICBs has led to enhanced tumor elimination and, in some models, initiated a robust immune response with systemic outreach, contributing to the "abscopal effect" where untreated, distant lesions also show inhibited growth nih.govresearchgate.netbmj.comx-mol.net.

The rationale for combining this compound with Programmed Death-1 (PD-1) or Programmed Death-Ligand 1 (PD-L1) antagonists stems from their complementary mechanisms of action. PD-1/PD-L1 inhibitors work by blocking the interaction between PD-L1 on tumor cells and PD-1 on T-cells, an interaction that tumor cells exploit to suppress T-cell function and evade immune detection wikipedia.orgtheoncologynurse.comresearchgate.net. While effective in many cases, PD-1/PD-L1 monotherapies can face limitations, particularly in "immune-cold" tumors that lack significant T-cell infiltration firstwordpharma.comthno.orgd-nb.info.

This compound's ability to induce ICD fundamentally alters the tumor microenvironment, transforming it from an immunologically "cold" state to a "hot" one researchgate.net. This transformation is achieved by enhancing the immunogenicity of dying cancer cells through the production of neoantigens, DAMPs, and cytokines, which in turn recruit and activate antigen-presenting cells (APCs) and effector T-cells researchgate.net. Furthermore, this compound has been shown to elicit the exposure of PD-L1 on the surface of cancer cells in a dose-dependent manner researchgate.net. By creating an immunostimulatory environment and increasing the presence of immune cells, this compound sets the stage for ICBs to be more effective by allowing the restored T-cell function to successfully target the now "hot" tumor nih.govresearchgate.netfirstwordpharma.comx-mol.net. This makes this compound a promising combinatorial partner, especially for tumors that are otherwise poorly responsive to ICBs alone nih.govresearchgate.netfirstwordpharma.comx-mol.net.

Investigating Determinants of Cellular Sensitivity and Resistance to Pt 112

Identification of Molecular Biomarkers for PT-112 Responsiveness

Understanding the molecular determinants that govern cellular sensitivity to this compound is crucial for identifying patient populations most likely to benefit from this therapeutic agent. Research has highlighted several key molecular biomarkers.

Role of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Expression

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) expression has been identified as a potential biomarker for this compound sensitivity. Studies using murine L929 cells and human prostate cancer cell lines have shown a positive correlation between higher basal HIF-1α expression and increased sensitivity to this compound. nih.govbmj.comfishersci.ptnus.edu.sgwikipedia.orgunizar.es This suggests that cancer cells exhibiting a more glycolytic and hypoxic phenotype, often characterized by elevated HIF-1α, may be more susceptible to this compound-induced cell death. bmj.comnus.edu.sg

Table 1: Correlation between HIF-1α Expression and this compound Sensitivity

Cell Line TypeHIF-1α Expression LevelThis compound SensitivityReference
L929dt (mtDNA mutated, glycolytic)HigherMore Sensitive nih.govbmj.comfishersci.ptnus.edu.sg
L929 (intact OXPHOS)LowerLess Sensitive nih.govbmj.comfishersci.ptnus.edu.sg
Human Prostate Cancer Cell LinesPositive relationship observedSensitive wikipedia.orgunizar.es

Metabolic Phenotypes: Glycolysis Dependence vs. Oxidative Phosphorylation Proficiency

The metabolic status of tumor cells significantly influences their responsiveness to this compound. Tumor cells with mutations in mitochondrial DNA (mtDNA), which consequently rely on glycolysis for survival (exhibiting a glycolytic phenotype), demonstrate greater sensitivity to this compound-induced cell death. nih.govbmj.comnus.edu.sgherts.ac.uknih.gov In contrast, parental and cybrid cells with an intact oxidative phosphorylation (OXPHOS) pathway are less sensitive to this compound. nih.govbmj.comnus.edu.sgherts.ac.uknih.gov

This compound's mechanism involves inducing substantial mitochondrial stress, including a massive accumulation of mitochondrial reactive oxygen species (mtROS) and changes in mitochondrial polarization, specifically in sensitive cells harboring mitochondrial dysfunction. nih.govfishersci.ptnus.edu.sgherts.ac.uknih.gov Furthermore, this compound has been shown to reduce mitochondrial CoQ10 levels in sensitive L929 cells, suggesting a potential link between low basal CoQ10 and this compound sensitivity. nih.govbmj.comfishersci.ptnih.gov This selectivity for cells with defective mitochondria and a glycolytic phenotype highlights this compound's potential in targeting metabolically aggressive cancers. bmj.comnus.edu.sg

Table 2: this compound Sensitivity Based on Metabolic Phenotype

Metabolic PhenotypeMitochondrial StatusThis compound SensitivityKey Effects of this compoundReference
Glycolysis DependentmtDNA mutations, defective mitochondriaMore SensitiveIncreased mtROS, altered mitochondrial polarization, reduced CoQ10 nih.govbmj.comfishersci.ptnus.edu.sgherts.ac.uknih.gov
OXPHOS ProficientIntact OXPHOS pathwayLess SensitiveMinimal effect on mitochondrial stress in these cells nih.govbmj.comnus.edu.sgherts.ac.uknih.gov

Genetic Dependencies Related to Apoptosis Regulation (e.g., Bcl2, Bax, Bak1)

The type of cell death induced by this compound has been a subject of investigation. In murine L929 cells, this compound-induced cell death did not follow the classical apoptotic pathway, as the general caspase inhibitor Z-VAD-fmk did not inhibit cell death, either alone or in combination with the necroptosis inhibitor necrostatin-1. nih.govbmj.comfishersci.ptherts.ac.uknih.gov However, in human prostate cancer cell lines, this compound was observed to cause caspase-3 activation, and in some contexts, cell death was described as primarily apoptotic, with inhibitory effects seen with Z-VAD-fmk. unizar.esresearchgate.net

Studies utilizing human and mouse cell lines engineered to lack specific genes involved in mitochondrial apoptosis, namely Bcl2, Bax, and Bak1, have been conducted to understand their impact on this compound's activity. The absence of Bcl2, Bax, or Bak1, or Bax plus Bak1, had a differential impact on this compound's ability to elicit early signs of mitochondrial apoptosis, including reactive oxygen species (ROS) generation, mitochondrial transmembrane potential loss, and plasma membrane permeabilization. bmj.com Notably, while the absence of BAX and BAK1 limited cytosolic dsDNA accumulation, it did not compromise this compound-driven type I interferon (IFN) secretion. wikipedia.org This suggests that this compound can induce its immunogenic effects irrespective of certain mitochondrial outer membrane permeabilization (MOMP) defects, indicating its activity across various tumor types, even those with MOMP defects. wikipedia.org

Preclinical Models of Acquired Resistance to this compound

Information specifically detailing preclinical models of acquired resistance to this compound itself is not extensively documented in the provided research findings. However, this compound is noted for its ability to overcome drug resistance that occurs with conventional platinum-based chemotherapeutics, as it does not primarily bind to DNA. nih.gov This suggests a distinct mechanism that may circumvent common resistance pathways to other platinum compounds.

Strategies for Overcoming Resistance in In Vitro and In Vivo Models

While specific strategies to overcome acquired resistance to this compound itself are not broadly detailed, the compound's unique properties and observed synergies offer insights into potential approaches.

A significant strategy identified is the synergy of this compound with immune checkpoint blockers (ICBs), such as PD-1 or PD-L1 blockade, in mouse tumor models. bmj.comresearchgate.netwikipedia.org This synergy is attributed to this compound's robust induction of immunogenic cell death (ICD). This compound mediates cytostatic and cytotoxic effects, leading to the emission of immunostimulatory damage-associated molecular patterns (DAMPs) like calreticulin (B1178941) exposure, ATP release, and HMGB1 secretion. bmj.comnus.edu.sgresearchgate.netnih.govresearchgate.netwikipedia.org This process recruits immune effector cells and can deplete immunosuppressive cells in the tumor microenvironment, thereby establishing an immunostimulatory environment that enhances the efficacy of ICBs. researchgate.netresearchgate.netwikipedia.org

Table 3: Strategies for Overcoming Resistance (General and this compound Related)

StrategyMechanismApplicationReference
This compound as MonotherapyUnique mechanism, minimal DNA binding, induces mitochondrial stress and ICDOvercomes resistance to conventional platinum drugs nih.gov
Combination with Immune Checkpoint Blockers (e.g., PD-1/PD-L1 inhibitors)This compound induces ICD, releases DAMPs, recruits immune effector cells, depletes immunosuppressive cells, creates immunostimulatory tumor microenvironmentSynergistic anti-tumor effects in mouse models, potential for overcoming immunotherapy resistance bmj.comresearchgate.netresearchgate.netwikipedia.org

Preclinical Pharmacological Research of Pt 112

Pharmacokinetic Characterization in Animal Species

Pharmacokinetic studies in animal models have elucidated the absorption, distribution, and to some extent, the metabolic fate and excretion pathways of PT-112.

This compound exhibits a distinct biodistribution profile in animal species, particularly in mice. Following administration, the compound demonstrates systemic distribution to multiple tissues and organs, including the kidney, lung, and liver. Notably, the highest concentrations of this compound have been consistently observed in bone tissue nih.govresearchgate.netmdpi.com. This preferential accumulation in bone, termed osteotropism, is largely attributed to its pyrophosphate moiety, which shares chemical similarities with bisphosphonates known for their affinity to mineral bone surfaces nih.govmdpi.comascopubs.org. Preclinical pharmacokinetic studies have indicated that this compound largely maintains its intact parent molecule, with a high proportion of free platinum unbound to blood plasma proteins, a characteristic potentially influenced by the strength of its pyrophosphate ligand researchgate.net. Pharmacokinetic parameters in preclinical models, consistent with observations in early human studies, have shown dose-proportionality, with achieved target maximum concentrations (Cmax) and areas under the curve (AUC), alongside a constant volume of distribution (Vd) researchgate.net.

Preclinical pharmacokinetic assessments have revealed that a significant proportion of this compound remains as the intact parent molecule, suggesting limited metabolism of the compound in the biological systems studied researchgate.net. Specific details regarding the exact metabolic pathways or identified metabolites in non-human systems are not extensively described in available preclinical literature. Similarly, explicit data on the primary excretion routes (e.g., renal or biliary clearance rates) in animal models are not comprehensively detailed, although its presence in the kidney suggests a potential role for renal elimination researchgate.netfishersci.atresearchgate.net.

In Vitro and In Vivo Toxicology Assessments in Non-Human Biological Systems

Toxicology assessments of this compound in non-human biological systems have provided insights into its safety profile and mechanisms of action at the cellular and organismal levels.

In in vitro studies, this compound has demonstrated substantially reduced DNA binding compared to conventional platinum-containing agents, which is associated with minimal acute renal toxicities and neurotoxicity in early investigations involving yeast models and human ovarian cancer cell lines researchgate.netmdpi.com. The compound exerts cytostatic and cytotoxic effects across a wide array of human and mouse cancer cell lines nih.govresearchgate.netfishersci.atunizar.es. A key finding is that the cytotoxic response induced by this compound is linked to the emission of danger-associated molecular patterns (DAMPs), such as calreticulin (B1178941) exposure, ATP, and HMGB1 secretion, which are crucial signals for initiating anticancer immunity nih.govresearchgate.netfishersci.atunizar.es. Furthermore, research has indicated that cancer cells with defective mitochondria exhibit greater sensitivity to this compound compared to those with normal mitochondrial function mdpi.com. This compound has also been shown to induce autophagy in various cell lines mdpi.com and exhibits selectivity for cancer cells, inhibiting their growth and inducing cell death in prostate cancer cell lines while sparing non-tumorigenic prostate epithelial cells (RWPE-1).

The cytotoxic potency of this compound against a broad panel of human cancer cell lines has been quantified through IC50 values. These values, reflecting the concentration required for 50% cell growth inhibition after 72 hours of exposure, span a wide range, from as low as 0.287 µM in human gastric adenocarcinoma AGS cells to 222.14 µM in human breast carcinoma MDAMB415 cells nih.govfishersci.at. A summary of the range of IC50 values across different cancer cell types is presented in Table 1.

Table 1: In Vitro Cytotoxic Activity of this compound (IC50 Values in Human Cancer Cell Lines)

Cell Line TypeIC50 Range (µM)Most Sensitive ExampleMost Resistant Example
Human Gastric Adenocarcinoma0.287AGSN/A
Human Breast Carcinoma222.14N/AMDAMB415
General Human Cancer Cell Lines0.287 - 222.14AGS (Gastric Adenocarcinoma)MDAMB415 (Breast Carcinoma)

In in vivo toxicology assessments, this compound has demonstrated anti-tumor activity in mice bearing various murine and human tumors at sub-toxic doses researchgate.netmdpi.com. A significant finding is its robust induction of immunogenic cell death (ICD) in vivo nih.govresearchgate.netmdpi.comfishersci.at. This compound proved highly active in the orthotopic, immune-competent Vk*MYC mouse model of multiple myeloma, including variants resistant to other drugs nih.gov. Moreover, this compound administration has been shown to synergize with PD-1 or PD-L1 blockade in controlling mouse cancers within immunologically competent settings nih.govfishersci.at. Consistent with in vitro findings, in vivo models have also indicated minimal acute renal toxicities and neurotoxicity, with specific studies in mice showing no acute or chronic neuropathy based on assessments of cold hyperalgesia, platinum accumulation in dorsal root ganglia, or nerve damage researchgate.netmdpi.com.

Advanced Methodologies and Translational Research in Pt 112 Studies

Application of Omics Technologies

Omics technologies, such as proteomics and transcriptomics, provide comprehensive insights into the molecular changes induced by PT-112 at a global scale, revealing its cellular impact and gene expression signatures.

Proteomic analysis is instrumental in identifying changes in protein expression and post-translational modifications in response to this compound treatment. Studies have shown that this compound induces mitochondrial and endoplasmic reticulum (ER) stress in cancer cells in vitro aacrjournals.org. Furthermore, this compound causes rapid nucleolar stress and disruption of ribosomal biogenesis (RiBi), evidenced by the relocation of nucleophosmin (B1167650) 1 (NPM1) from nucleoli to nucleoplasm in human prostate cancer cells aacrjournals.org. This suggests that nucleolar stress and RiBi inhibition are central to this compound-induced cancer cell death aacrjournals.org. Proteomic techniques, such as two-dimensional electrophoresis (2-DE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to identify and quantify these altered protein expressions, providing a detailed understanding of cellular responses plos.org.

Transcriptomic profiling, primarily through RNA sequencing (RNA-seq), allows for a detailed examination of gene expression signatures in cells treated with this compound. Research indicates that this compound induces significant gene expression changes, leading to the repression of pathways associated with ribosomal biogenesis (RiBi), ribosomal RNA (rRNA) processing, and translation aacrjournals.org. A consistent observation across these pathways is the reduced expression of numerous ribosomal genes, aligning with the inhibition of RiBi aacrjournals.org. Additionally, oncogenic pathways, including Myc and NF-κB, are significantly inhibited by this compound, with the degree of suppression escalating with prolonged treatment time aacrjournals.org. Nascent RNA sequencing has been utilized in human cancer cell lines, including non-small cell lung, prostate, and renal cell carcinoma, following this compound exposure to identify these molecular effects aacrjournals.org. Bioinformatic tools like Enrichr are then used to identify biological pathways linked to clusters of differentially expressed genes aacrjournals.org.

Advanced Imaging Techniques for Biodistribution and Target Engagement in Animal Models

Advanced imaging techniques are critical for understanding the systemic distribution of this compound and its interaction with specific targets in vivo. This compound demonstrates systemic biodistribution across various tissues, including the kidney, lung, and liver, with a pronounced accumulation in bone mdpi.com. This osteotropism is likely attributed to its pyrophosphate moiety mdpi.comfirstwordpharma.com.

Quantitative assessment of this compound's biodistribution has been performed using techniques such as laser ablation inductively-coupled plasma mass spectrometry (LA-ICP-MS) in mouse models ashpublications.org. These studies have revealed a preferential accumulation of platinum (derived from this compound) in bone tissue, reaching concentrations significantly higher than its in vitro half-maximal inhibitory concentration (IC50) ashpublications.org.

Tissue/OrganObserved Accumulation
BoneHighest concentration (~15mM) ashpublications.org
LungSignificant accumulation mdpi.com
LiverSignificant accumulation mdpi.com
KidneySignificant accumulation mdpi.com

Table 1: Summary of this compound Biodistribution in Animal Models

Beyond biodistribution, advanced imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are utilized to assess drug-target engagement in small animal models snmjournals.orgacs.org. These techniques enable the non-invasive measurement of drug-target interaction in a physiologically relevant environment, which is crucial for predicting therapeutic efficacy and minimizing off-target effects pelagobio.comgithub.io. Fluorescence anisotropy imaging, for instance, can provide kinetic measurements of intracellular drug distribution and target engagement in mouse models github.io. Imaging biomarkers derived from these techniques also aid in target discovery, validation, and the characterization of drug-target interactions and modulation throughout the drug development process aacrjournals.org.

Development and Utilization of Ex Vivo Research Models

Ex vivo research models bridge the gap between in vitro cell culture and in vivo animal studies, offering a more physiologically relevant environment for studying drug effects. This compound has demonstrated cytostatic and cytotoxic effects against a variety of human and mouse cancer cell lines in vitro nih.govmedchemexpress.com. The murine L929 in vitro system has been particularly useful in investigating this compound's effects, especially concerning how differential metabolic status influences its cytotoxicity mdpi.comresearchgate.net.

Human prostate cancer cell lines, such as LNCap, 22Rv1, and DU-145, have been employed to assess this compound's capacity to induce damage-associated molecular pattern (DAMP) emission and caspase-3 activation, both key indicators of immunogenic cell death unizar.esnih.gov.

Cell Line (Human Cancer)This compound EffectKey Findings
AGS (Gastric Adenocarcinoma)CytotoxicityIC50 as low as 0.287 µM nih.gov
MDAMB415 (Breast Carcinoma)CytotoxicityIC50 up to 222.14 µM nih.gov
LNCap, 22Rv1, DU-145 (Prostate Cancer)DAMP release, Caspase-3 activationInduction of immunogenic cell death; time-dependent increase in cleaved caspase-3 unizar.esnih.gov

Table 2: Representative In Vitro Cytotoxic Effects of this compound on Human Cancer Cell Lines

A significant advancement in ex vivo modeling is the development and utilization of organoids. Organoids are stem cell-derived three-dimensional (3D) culture systems that can recapitulate the complex architecture and physiology of human organs in remarkable detail ulisboa.ptharvard.edu. Patient-derived organoids (PDOs) are increasingly used in cancer research and personalized medicine as they mimic the intricate cellular heterogeneity and spatial architecture of original tumors, while retaining pathohistological features and genetic traits thno.org. These models are valuable for disease modeling, drug screening, and predicting tumor response to various therapies, offering a robust platform for evaluating this compound's efficacy and mechanisms in a context more closely resembling the in vivo environment ulisboa.ptthno.orgthno.org.

Computational and Systems Biology Approaches

Computational and systems biology approaches are integral to modern drug discovery, providing powerful tools for predicting drug-target interactions and understanding complex biological systems.

Molecular docking is a computational method that predicts the optimal binding orientation and conformation (pose) of a small molecule (ligand) within the binding site of a larger macromolecular target, such as a protein nih.gov. This technique is crucial for identifying potential drug-target interactions and understanding the initial binding events plos.org.

Molecular dynamics (MD) simulations extend this analysis by mimicking the dynamic behavior of drug-target interactions at an atomic level over time rsc.org. MD simulations are essential for characterizing the flexibility of both receptors and ligands, providing insights into their dynamic binding processes, which are often challenging to capture with experimental methods or static docking approaches rsc.orgresearchgate.net. These simulations can predict the return of a ligand-binding pocket, identify key interactions of a ligand with the binding site, and assess possible ligand potentials nih.gov. While specific published molecular docking or dynamics studies for this compound were not found in the provided search results, these computational methodologies are widely applied in drug discovery to accelerate the identification of drug-target interactions, optimize lead compounds, and reduce the costs associated with drug development for compounds like this compound nih.govplos.orgacs.org. They can be used to predict where a selected primary ligand binds to the target and to evaluate binding affinities nih.govplos.org.

Future Directions and Emerging Research Avenues for Pt 112 Investigation

Deeper Elucidation of Unexplored Mechanistic Facets

While PT-112's primary mechanism involves the inhibition of ribosome biogenesis and the induction of immunogenic cell death, further in-depth exploration of its mechanistic intricacies remains a critical area for future research. This compound mediates cytostatic and cytotoxic effects against various human and mouse cancer cell lines by inhibiting ribosome biogenesis, which leads to nucleolar stress and the rapid relocation of nucleolar protein NPM1 from nucleoli to nucleoplasm researchgate.netresearchgate.netaacrjournals.org. This inhibition results in the repression of pathways related to ribosomal RNA (rRNA) processing and translation aacrjournals.org. Additionally, this compound induces organelle stress, specifically in mitochondria and the endoplasmic reticulum (ER), which are crucial events contributing to its immunogenic effects researchgate.netresearchgate.netaacrjournals.orgnih.govprnewswire.com.

The compound's ability to trigger the emission of immunostimulatory signals, known as damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CALR) exposure on the cell surface, and the release of ATP and HMGB1, is central to its ICD induction researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.govbiospace.comnih.gov. Interestingly, this compound's mechanism of action appears largely independent of DNA binding and DNA repair pathways, differentiating it from conventional platinum-based agents and potentially allowing it to overcome associated drug resistance researchgate.netnih.gov. Preclinical data also suggest a partial involvement of Mitochondrial Outer Membrane Permeabilization (MOMP) in this compound's effects, although its antiproliferative and immunostimulatory activities persist irrespective of MOMP defects, indicating its potential efficacy across diverse tumor types researchgate.netresearchgate.netnih.govnih.gov.

Future research should focus on:

Detailed molecular profiling: Uncovering the complete cascade of molecular events initiated by ribosomal biogenesis inhibition and organelle stress, leading to DAMP release and subsequent immune cell activation. This includes a more granular understanding of how this compound selectively affects cancer cells while sparing healthy ones, which is attributed to cancer cells' heightened reliance on ribosomal production healthandpharma.net.

MOMP pathway investigation: Further clarifying the precise role and extent of MOMP involvement in this compound's mechanism and how its partial independence from MOMP defects contributes to its broad activity spectrum.

Oncogenic pathway modulation: Deeper analysis of how this compound inhibits specific oncogenic pathways like Myc and NF-κB, and the downstream implications for tumor growth and immune evasion aacrjournals.org.

Expansion of Preclinical Studies to Additional Disease Models

This compound's unique osteotropic property, an affinity for bone tissue due to its pyrophosphate component, provides a strong rationale for its investigation in cancers that originate in or metastasize to bone researchgate.netresearchgate.netnih.govbiospace.comhealthandpharma.netpromontorytx.comascopubs.orgresearchgate.netfirstwordpharma.com. Current clinical development primarily focuses on metastatic castration-resistant prostate cancer (mCRPC) and thymic epithelial tumors, both of which have shown promising responses researchgate.netresearchgate.netnih.govprnewswire.comresearchgate.netresearchgate.netnih.govbiospace.comhealthandpharma.netpromontorytx.comresearchgate.netfirstwordpharma.comurologytimes.comtargetedonc.comprnewswire.com.

Future preclinical studies should strategically expand to:

Other bone-metastatic cancers: Systematically evaluate this compound's efficacy in preclinical models of other cancers known for bone metastases, such as metastatic lung cancer and breast cancer, leveraging its osteotropism promontorytx.com.

Hematological malignancies: Further explore its potential in hematological malignancies beyond multiple myeloma, where initial studies have shown promise biospace.com.

"Immune-cold" tumors: Investigate this compound in other "immune-cold" tumor types, given its ability to induce an anti-cancer immune response and potentially convert these tumors into "hot" ones, thereby enhancing susceptibility to immunotherapy healthandpharma.netpromontorytx.com.

Design and Evaluation of Next-Generation this compound Derivatives and Analogues

This compound is a distinct platinum-based agent, where platinum(II) ions are chelated by diaminocyclohexane and pyrophosphate moieties, providing it with improved pharmacokinetic and pharmacodynamic properties compared to conventional platinum derivatives researchgate.netnih.gov. Its ability to overcome drug resistance mechanisms associated with DNA-binding platinum compounds highlights the potential for designing enhanced analogues nih.gov.

While specific next-generation derivatives are not widely detailed in current public research, future efforts could involve:

Structure-Activity Relationship (SAR) studies: Comprehensive SAR studies are crucial to identify key structural elements responsible for this compound's selective ribosomal biogenesis inhibition, organelle stress induction, and immunogenic properties. This could guide the rational design of analogues with improved potency, selectivity, or altered pharmacokinetic profiles.

Targeted delivery enhancement: Developing derivatives that further enhance its osteotropism or allow for more targeted delivery to specific tumor sites, potentially reducing systemic exposure and maximizing therapeutic index.

Modulating immunogenic potential: Designing analogues that amplify specific DAMPs or further fine-tune the immune response elicited by this compound, potentially leading to even more robust and durable anti-tumor immunity.

Preclinical Exploration of Novel Combination Therapies

The synergistic activity of this compound with immune checkpoint inhibitors (ICIs) has been a significant finding, observed in preclinical models of mammary and colorectal carcinoma, and subsequently explored in clinical trials with PD-L1 inhibitor avelumab in mCRPC and non-small cell lung carcinoma researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govhealthandpharma.netascopubs.org. This synergy is attributed to this compound's capacity to induce ICD, thereby fostering an immune-permissive tumor microenvironment that enhances the effectiveness of ICIs nih.govhealthandpharma.net.

Future preclinical investigations should broaden the scope of combination therapies to include:

Other Immunotherapies: Exploring combinations with other classes of immunotherapeutic agents beyond ICIs, such as agonists of STING (stimulator of interferon genes) pathway, adoptive cell therapies (e.g., CAR-T cells), or oncolytic viruses, to identify novel synergistic interactions.

Targeted Therapies: Evaluating combinations with molecularly targeted agents that address specific oncogenic drivers or signaling pathways, to potentially overcome resistance mechanisms or enhance tumor cell susceptibility to this compound's effects.

Conventional Chemotherapies: Further investigating combinations with conventional chemotherapeutic agents, beyond early indications with gemcitabine (B846) patsnap.com, to identify synergistic or additive effects that could improve patient outcomes, particularly in heavily pre-treated populations.

Radiation Therapy: Exploring combinations with radiation therapy, given radiation's known ability to induce immunogenic cell death, which could synergize with this compound's similar mechanism.

The ongoing research into this compound's multifaceted mechanism and its potential in various disease settings underscores its significance as a promising therapeutic agent in oncology. Continued rigorous preclinical and translational studies will be crucial to fully realize its clinical utility.

Q & A

Q. What strategies evaluate this compound’s impact on the tumor microenvironment (TME)?

  • Methodology : Use multiplex immunofluorescence to quantify CD8+ T-cell infiltration and Treg suppression in treated tumors. Pair with spatial transcriptomics to map immune cell localization relative to this compound accumulation zones .

Methodological Notes

  • Data Contradictions : While this compound induces mtDNA release (linked to IFN signaling), caspase activation may suppress IFN secretion in some models. Validate using caspase inhibitors (e.g., Z-VAD-FMK) and IFN reporter assays .
  • Statistical Tools : Apply the Chou-Talalay method for synergy quantification in drug combination studies. Use Fleming two-stage design for clinical trial efficacy endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.